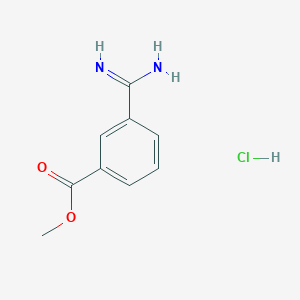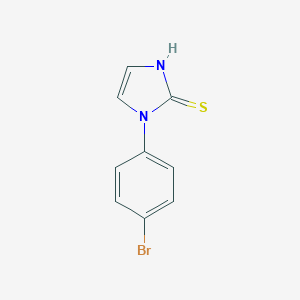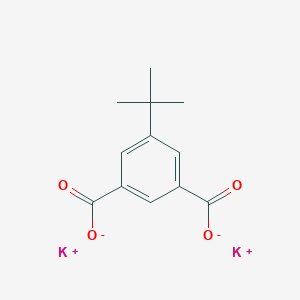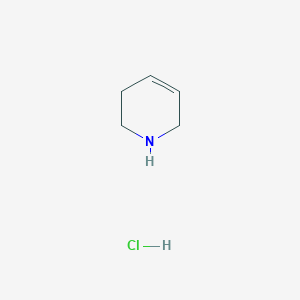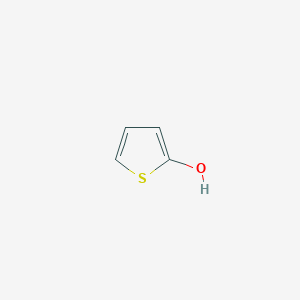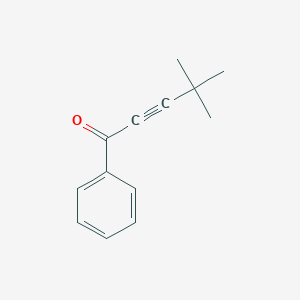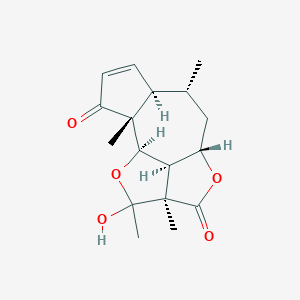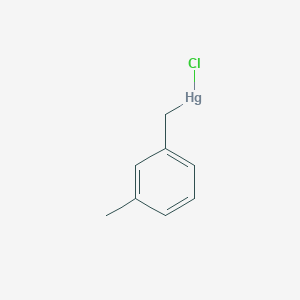
3-Methylbenzyl mercuric chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylbenzyl mercuric chloride, also known as MBMC, is an organomercury compound that has been extensively studied for its potential applications in scientific research. This compound is widely used in the field of biochemistry and physiology, where it is used to study the mechanisms of action of various enzymes and proteins.
Applications De Recherche Scientifique
3-Methylbenzyl mercuric chloride has a wide range of applications in scientific research. It is commonly used as a reagent in the study of enzyme kinetics and protein structure. It can also be used to study the mechanism of action of various drugs and toxins. 3-Methylbenzyl mercuric chloride has been shown to be particularly useful in the study of metalloenzymes, which are enzymes that require metal ions for their catalytic activity.
Mécanisme D'action
The mechanism of action of 3-Methylbenzyl mercuric chloride is not well understood, but it is believed to involve the formation of a covalent bond between the mercury atom and a nucleophilic group on the enzyme or protein. This bond can then alter the conformation of the protein, leading to changes in its activity or stability. The exact mechanism of action may vary depending on the specific enzyme or protein being studied.
Effets Biochimiques Et Physiologiques
3-Methylbenzyl mercuric chloride has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit the activity of several enzymes, including acetylcholinesterase, carbonic anhydrase, and lactate dehydrogenase. It has also been shown to induce oxidative stress and DNA damage in cells. The physiological effects of 3-Methylbenzyl mercuric chloride are less well understood, but it has been shown to cause neurotoxicity and nephrotoxicity in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Methylbenzyl mercuric chloride is its high reactivity and specificity towards certain enzymes and proteins. This makes it a valuable tool for studying the mechanisms of action of these molecules. However, 3-Methylbenzyl mercuric chloride is also highly toxic and must be handled with care. It can also be difficult to work with due to its low solubility in water and other common solvents.
Orientations Futures
There are several potential future directions for research on 3-Methylbenzyl mercuric chloride. One area of interest is the development of new methods for synthesizing 3-Methylbenzyl mercuric chloride that are more efficient and environmentally friendly. Another area of interest is the study of the long-term effects of 3-Methylbenzyl mercuric chloride exposure on human health. Finally, there is potential for the development of new drugs or therapies based on the mechanisms of action of 3-Methylbenzyl mercuric chloride and other organomercury compounds.
Conclusion
In conclusion, 3-Methylbenzyl mercuric chloride is a valuable tool for scientific research, particularly in the study of enzyme kinetics and protein structure. While it has several advantages, such as high reactivity and specificity, it also has limitations due to its toxicity and low solubility. Future research on 3-Methylbenzyl mercuric chloride could lead to new methods of synthesis, a better understanding of its long-term effects on human health, and the development of new drugs or therapies.
Méthodes De Synthèse
3-Methylbenzyl mercuric chloride can be synthesized by reacting 3-methylbenzyl chloride with mercuric chloride in the presence of a suitable solvent. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization. The yield of the reaction is generally high, and the purity of the product can be confirmed by NMR spectroscopy and other analytical techniques.
Propriétés
Numéro CAS |
19224-35-2 |
|---|---|
Nom du produit |
3-Methylbenzyl mercuric chloride |
Formule moléculaire |
C8H9ClHg |
Poids moléculaire |
341.2 g/mol |
Nom IUPAC |
chloro-[(3-methylphenyl)methyl]mercury |
InChI |
InChI=1S/C8H9.ClH.Hg/c1-7-4-3-5-8(2)6-7;;/h3-6H,1H2,2H3;1H;/q;;+1/p-1 |
Clé InChI |
IGNKWHFRCVOJCK-UHFFFAOYSA-M |
SMILES |
CC1=CC(=CC=C1)C[Hg]Cl |
SMILES canonique |
CC1=CC(=CC=C1)C[Hg]Cl |
Autres numéros CAS |
19224-35-2 |
Synonymes |
chloro-[(3-methylphenyl)methyl]mercury |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




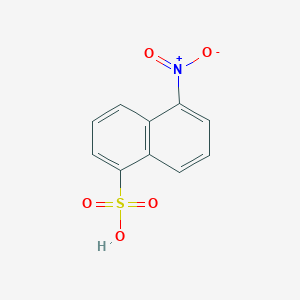
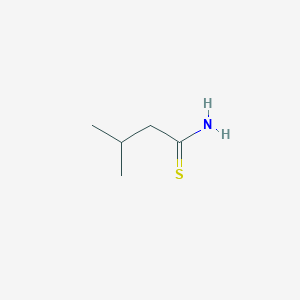
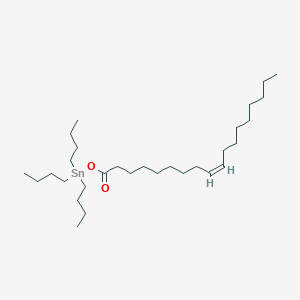
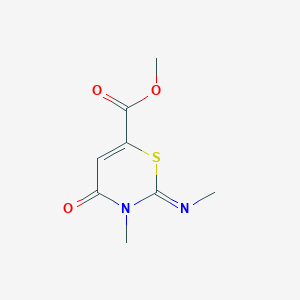
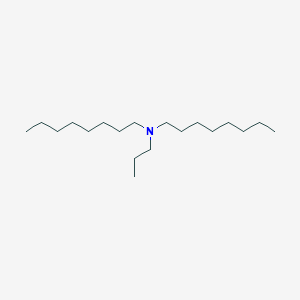
![4-Ethoxybenzo[c]cinnoline](/img/structure/B101161.png)
